REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:12])[C:4]([C:9]([OH:11])=[O:10])=[CH:5][NH:6][C:7]=1[CH3:8].[F:13][C:14]([F:25])([F:24])[C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[CH:19][CH:20]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:8][C:7]1[NH:6][CH:5]=[C:4]([C:9]([OH:11])=[O:10])[C:3](=[O:12])[C:2]=1[C:19]1[CH:18]=[CH:17][CH:16]=[C:15]([C:14]([F:25])([F:24])[F:13])[CH:20]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
12.05 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(C(=CNC1C)C(=O)O)=O
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)B(O)O)(F)F
|
Name
|
1,1′-[bis(diphenylphosphino)ferrocene]dichloropalladium(II)
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Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 6 h at 75° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
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Type
|
DISSOLUTION
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Details
|
The resulting residue is dissolved in dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted several times with water
|
Type
|
FILTRATION
|
Details
|
The formed precipitate is filtered off
|
Type
|
WASH
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Details
|
washed with 50 mL hexanes/ethyl acetate (4:1)
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
0.80 min (Z003—001)
|
Duration
|
0.8 min
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(C(=CN1)C(=O)O)=O)C1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |